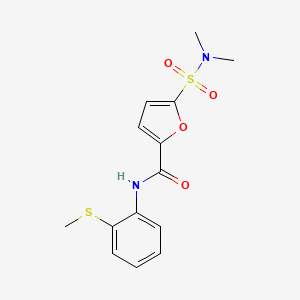

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a furan-carboxamide derivative. Furan-carboxamide derivatives have been studied for their potential as inhibitors of various biological targets. For instance, they have been reported to inhibit lethal H5N1 influenza A viruses effectively . Although the specific compound is not directly mentioned in the provided papers, the general class of furan-carboxamide derivatives is of significant interest in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with different amines. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine . While the exact synthesis of 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is not detailed, similar methodologies could potentially be applied, with modifications to incorporate the sulfamoyl and methylthio groups.

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The substitution pattern on the furan ring and the nature of the substituents on the nitrogen atom of the carboxamide group play a crucial role in determining the biological activity of these compounds. Systematic structure–activity relationship (SAR) studies have shown that specific substitutions on the furan ring, such as the 2,5-dimethyl groups, can significantly influence anti-influenza activity .

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions. For example, N,N-dimethyl-2(or 3)-furancarboselenoamide, a related compound, can react with phenyldichlorophosphineselenide and subsequently undergo cyclopalladation with lithium tetrachloropalladate to form a palladaselenaheterocycle . This indicates that furan-carboxamide derivatives can participate in complexation reactions with metals, which could be useful in developing metal-based drugs or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives would depend on the specific substituents present on the molecule. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drug candidates. The anti-bacterial activities of these compounds, as demonstrated by N-(4-bromophenyl)furan-2-carboxamide and its analogues, suggest that they have the necessary properties to interact with biological targets effectively . Computational approaches, such as docking studies and molecular dynamics simulations, can further validate the interactions of these compounds with their targets, providing insights into their mechanism of action .

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Furan derivatives, including those structurally related to 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide, have shown promising antiprotozoal activities. One study synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as potent antiprotozoal agents, demonstrating significant in vitro and in vivo efficacy against Trypanosoma and Plasmodium species. These compounds exhibit strong DNA affinities, highlighting the potential of furan derivatives in developing new treatments for protozoal infections (Ismail et al., 2004).

Influenza A Virus Inhibitors

Another area of application is in the development of inhibitors for lethal viruses, such as the H5N1 influenza A virus. A study on furan-carboxamide derivatives identified them as novel inhibitors of the H5N1 virus, with certain derivatives showing potent antiviral activity. This research underscores the potential of furan derivatives in antiviral therapy, particularly against strains with high mortality rates (Yongshi et al., 2017).

Biomass Conversion and Catalysis

Furan derivatives are also explored for their potential in biomass conversion and as catalysts in producing valuable chemicals from renewable resources. One study developed a method for the efficient production of hydroxymethylfurfural (HMF) from fructose, demonstrating the role of furan derivatives in advancing sustainable chemistry and the bioeconomy. This process highlights the applicability of furan derivatives in catalyzing reactions that convert biomass-derived compounds into useful industrial chemicals (Román‐Leshkov et al., 2006).

Material Science and Polymerization

In material science, furan derivatives are investigated for their use in synthesizing novel polymeric materials. A study on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents a sustainable alternative to polyphthalamides, used in high-performance materials. This research demonstrates the utility of furan derivatives in developing new materials with potential commercial interest, emphasizing their role in creating environmentally friendly alternatives to petroleum-based polymers (Jiang et al., 2015).

Eigenschaften

IUPAC Name |

5-(dimethylsulfamoyl)-N-(2-methylsulfanylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)13-9-8-11(20-13)14(17)15-10-6-4-5-7-12(10)21-3/h4-9H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBKTHKRCMPTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)